Comparative First Hyperpolarizability in Para-Nitroaniline Derivatives
N-Methyl-4-nitroaniline (HMNA) demonstrates a quantifiably different nonlinear optical response compared to its parent compound, para-nitroaniline (PNA). DFT calculations using the B3LYP/6-311G* basis set reveal that N-methyl substitution enhances the first static hyperpolarizability (β₀), a key metric for second-order NLO activity [1]. This indicates that HMNA is not a mere functional equivalent to PNA and may offer a superior NLO response in specific applications.
| Evidence Dimension | First static hyperpolarizability (β₀) |
|---|---|
| Target Compound Data | β₀ = 17.69 × 10⁻³⁰ esu |
| Comparator Or Baseline | para-Nitroaniline (PNA), β₀ = 13.98 × 10⁻³⁰ esu |
| Quantified Difference | ~26.5% increase |
| Conditions | DFT calculation at B3LYP/6-311G* level in vacuum |
Why This Matters
This data provides a direct, quantitative basis for selecting HMNA over PNA in the design of organic NLO materials, where a higher β₀ value is directly correlated with improved second-harmonic generation (SHG) efficiency.
- [1] Pegu, D. Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. 2014. Calculated β₀ values extracted for PNA and HMNA. View Source
